2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine

Overview

Description

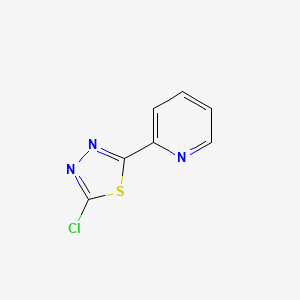

2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a thiadiazole ring. The presence of these rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The compound is known for its unique chemical properties, which are attributed to the presence of chlorine, sulfur, and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can occur at the nitrogen atoms, leading to the formation of amine derivatives.

Substitution: The chlorine atom in the thiadiazole ring can be substituted with various nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other peroxides.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is largely dependent on its interaction with biological targets. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. The presence of the chlorine atom enhances its ability to form strong interactions with biological targets, contributing to its potency.

Comparison with Similar Compounds

- 2-(5-Chloro-1,2,4-thiadiazol-3-yl)pyridine

- 3-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine

- 2-(5-Chloro-1,3,4-thiadiazol-2-yl)benzene

Comparison: 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is unique due to the specific positioning of the chlorine atom and the thiadiazole ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for various applications.

Biological Activity

2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine is a compound that has garnered attention for its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, along with its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 5-chloro-1,3,4-thiadiazole moiety. This structural configuration is significant as it influences the compound's biological interactions and efficacy.

1. Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits notable antimicrobial and antifungal activities. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting growth. For instance:

- Antimicrobial Activity : The compound has shown potential against Gram-positive and Gram-negative bacteria. Its mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical metabolic pathways.

- Antifungal Activity : Studies have highlighted its efficacy against fungal strains, suggesting that it may interfere with fungal cell wall synthesis or function.

2. Anticancer Properties

The anticancer potential of this compound has been extensively studied. Various derivatives of thiadiazole compounds have demonstrated cytotoxic effects against several cancer cell lines. Key findings include:

- Cytotoxicity : The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicate that it induces cell cycle arrest and apoptosis in these cells .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to decreased proliferation and increased apoptosis in cancer cells .

Case Studies and Experimental Data

Several studies have provided quantitative data on the biological activity of this compound. Below is a summary table of relevant findings:

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| MCF-7 | 0.28 | Induction of apoptosis | |

| HepG2 | 9.6 | Inhibition of MMP2 and VEGFA expression | |

| Various cancers | 1.16 | Antitubulin polymerization inhibition |

The biological activity of this compound is largely dependent on its interaction with specific biological targets:

- Enzyme Inhibition : The compound inhibits various enzymes such as kinases which are crucial for cancer cell survival and proliferation. This inhibition results in altered signaling pathways that lead to programmed cell death (apoptosis) .

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to cell cycle arrest at the G2/M phase in cancer cells, effectively halting their proliferation .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 5-chloro group on the 1,3,4-thiadiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiadiazole system.

Key Observations :

- Reactions with amines (e.g., piperidine) proceed via SNAr (nucleophilic aromatic substitution) under mild conditions .

- Thiolation with thiourea requires elevated temperatures and yields thiol derivatives, which are precursors for further functionalization .

Cyclocondensation Reactions

The thiadiazole ring participates in cyclocondensation with bifunctional reagents.

Mechanistic Insight :

- Hydrazine attacks the carbonyl group (if present) or the thiadiazole ring, forming hydrazones or triazole hybrids .

- Copper catalysis enhances regioselectivity in triazole formation .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base, enabling metal coordination.

| Metal Ion | Ligand Environment | Application | Reference |

|---|---|---|---|

| Co(II), Ni(II) | Octahedral geometry | Catalysis or sensor development |

Spectroscopic Evidence :

- IR spectra show shifts in pyridine ring vibrations (νC=N) upon metal coordination .

- Stability constants for Co(II) complexes are higher than Ni(II) due to ligand field effects .

Electrophilic Substitution on Pyridine

The pyridine ring undergoes limited electrophilic substitution due to electron-withdrawing effects from the thiadiazole.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine |

Regioselectivity :

- Nitration occurs preferentially at the pyridine meta position, driven by steric and electronic factors .

Cross-Coupling Reactions

The chloro group enables palladium-catalyzed cross-coupling for biaryl synthesis.

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 2-(5-Aryl-1,3,4-thiadiazol-2-yl)pyridine |

Optimized Conditions :

Reductive Dechlorination

The chloro group can be removed under reductive conditions.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 2-(1,3,4-Thiadiazol-2-yl)pyridine |

Applications :

Acid/Base-Mediated Rearrangements

The compound exhibits stability under acidic conditions but decomposes in strong bases.

| Conditions | Observation | Reference |

|---|---|---|

| HCl (conc.) | No decomposition (24 h, 25°C) | |

| NaOH (10%) | Partial ring opening (thiadiazole) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine?

Answer: The compound is typically synthesized via cyclocondensation reactions. A validated approach involves reacting pyridine-2-carboxylic acid derivatives with thiosemicarbazide under controlled thermal conditions (e.g., 363 K for 6 hours in an oil bath). Post-reaction, crystallization from ethanol or acetone yields pure product . Alternative methods include using chloro-substituted precursors, such as 5-chloro-1,3,4-thiadiazol-2-amine, coupled with pyridine moieties via nucleophilic substitution or cross-coupling reactions. Reaction optimization should monitor pH, temperature, and stoichiometry to minimize byproducts like N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide (a common impurity) .

Q. What spectroscopic and crystallographic techniques are recommended for characterization?

Answer:

- NMR/IR : Use -NMR to confirm proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, thiadiazole protons at δ 7.5–8.0 ppm). IR can validate C-Cl (600–800 cm) and thiadiazole ring vibrations (1450–1600 cm) .

- X-ray Diffraction : For structural confirmation, grow single crystals via slow evaporation (e.g., acetone/ethanol). Refinement using SHELX software resolves bond lengths, angles, and dihedral angles (e.g., 18.2°–30.3° between thiadiazole and pyridine rings) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Answer: Single-crystal X-ray analysis (e.g., using SHELXL) is critical for identifying conformational variations. For example, two independent molecules in the asymmetric unit may exhibit differing dihedral angles (18.2° vs. 30.3°), impacting intermolecular interactions like N–H···N hydrogen bonding. Refinement protocols should apply restraints to anisotropic displacement parameters and rigid-bond approximations for accurate modeling .

Q. How should researchers address contradictions between in vitro and in vivo biological activity data?

Answer:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities (e.g., N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide ≥98% purity required) .

- Structural Analogs : Test analogs (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine) to isolate substituent effects. Molecular docking (AutoDock Vina) can predict binding modes to targets like enzymes or receptors .

- Metabolic Stability : Assess hepatic microsome stability to identify rapid degradation pathways.

Q. What computational strategies predict electronic and reactive properties?

Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for functionalization .

- Molecular Dynamics : Simulate solvation effects (e.g., water, DMSO) to model aggregation or conformational flexibility in biological environments.

Q. How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Substituent Variation : Replace the chloro group with methyl, trifluoromethyl, or sulfonamide groups to modulate lipophilicity and bioavailability. For example, 5-pentyl-1,3,4-thiadiazol-2-yl derivatives enhance membrane permeability .

- Bioisosteric Replacement : Substitute thiadiazole with oxadiazole to evaluate π-stacking or hydrogen-bonding capacity in enzyme inhibition assays .

Q. What methodologies detect and quantify synthetic impurities?

Answer:

- LC-MS/MS : Use a reverse-phase column (e.g., Zorbax Eclipse Plus) with ESI+ ionization to detect trace impurities (LOQ ≤0.1%). Calibrate against certified reference standards (e.g., N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide) .

- GC-MS : Volatile byproducts (e.g., chloroacetates) require derivatization (BSTFA) for detection.

Q. How do hydrogen-bonding networks influence supramolecular assembly?

Answer: X-ray topology analysis (Mercury software) reveals 2D/3D frameworks stabilized by N–H···N and C–H···S interactions. For example, in the title compound, hydrogen bonds form infinite chains along the crystallographic axis, with graph-set notation . These networks affect solubility and polymorph stability .

Properties

IUPAC Name |

2-chloro-5-pyridin-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOZQSSIKSLQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504852 | |

| Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76686-93-6 | |

| Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.